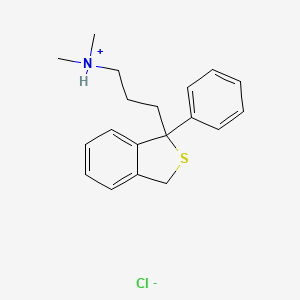
1-(alpha-Methylphenethyl)-2-phenethylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Phenylethyl)-1-(1-phenylpropan-2-yl)hydrazine is an organic compound that belongs to the class of hydrazines This compound is characterized by the presence of two phenyl groups attached to a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethyl)-1-(1-phenylpropan-2-yl)hydrazine typically involves the reaction of appropriate phenyl-substituted precursors with hydrazine. One common method involves the condensation of 2-phenylethylamine with 1-phenylpropan-2-one in the presence of hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of 2-(2-Phenylethyl)-1-(1-phenylpropan-2-yl)hydrazine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and distillation.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Phenylethyl)-1-(1-phenylpropan-2-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted hydrazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce amines. Substitution reactions typically result in various substituted hydrazines.
Aplicaciones Científicas De Investigación
2-(2-Phenylethyl)-1-(1-phenylpropan-2-yl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(2-Phenylethyl)-1-(1-phenylpropan-2-yl)hydrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Phenylhydrazine: A simpler hydrazine derivative with one phenyl group.
2-Phenylethylhydrazine: Contains a phenylethyl group attached to the hydrazine moiety.
1-Phenylpropan-2-ylhydrazine: Features a phenylpropan-2-yl group attached to the hydrazine moiety.
Uniqueness
2-(2-Phenylethyl)-1-(1-phenylpropan-2-yl)hydrazine is unique due to the presence of both phenylethyl and phenylpropan-2-yl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
2598-76-7 |
|---|---|
Fórmula molecular |
C17H22N2 |
Peso molecular |
254.37 g/mol |
Nombre IUPAC |
1-(2-phenylethyl)-2-(1-phenylpropan-2-yl)hydrazine |
InChI |
InChI=1S/C17H22N2/c1-15(14-17-10-6-3-7-11-17)19-18-13-12-16-8-4-2-5-9-16/h2-11,15,18-19H,12-14H2,1H3 |
Clave InChI |
ZVSDASZFAVCWIM-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)NNCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]-](/img/structure/B13744259.png)












